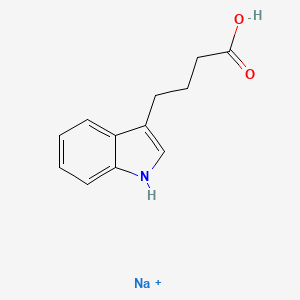

sodium 4-(1H-indol-3-yl)butanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(1H-インドール-3-イル)ブタン酸ナトリウムは、インドール-3-酪酸ナトリウムとしても知られており、インドール-3-酪酸の誘導体です。この化合物は、分子式C12H12NNaO2を持ち、白色から淡黄色の結晶性固体です。 主に、植物ホルモンであるオーキシンファミリーにおける役割、特に植物における根誘導と不定根形成に不可欠であることで知られています .

準備方法

合成経路と反応条件

4-(1H-インドール-3-イル)ブタン酸ナトリウムの合成は、通常、インドール-3-酪酸のエステル化に続き、水酸化ナトリウムによる中和によって行われます。このプロセスは、次のように要約できます。

エステル化: インドール-3-酪酸を絶対エタノールに、触媒量の濃硫酸とともに溶解します。

加水分解と中和: 次に、エステルを水酸化ナトリウム水溶液を用いて加水分解し、4-(1H-インドール-3-イル)ブタン酸ナトリウムを生成します.

工業生産方法

この化合物の工業生産は、同様の合成経路に従いますが、より大規模であり、収率と純度を高めるために反応条件が最適化されています。連続フローリアクターと自動化システムの使用は、生産プロセスの効率性とスケーラビリティを向上させることができます。

化学反応の分析

反応の種類

4-(1H-インドール-3-イル)ブタン酸ナトリウムは、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、別の重要な植物ホルモンであるインドール-3-酢酸を生成するために酸化することができます.

一般的な試薬と条件

酸化: 一般的な酸化剤には、酸性条件下での過マンガン酸カリウムと過酸化水素が含まれます.

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が、制御された条件下で使用されます.

置換: ハロゲン化アルキルやアシルクロリドなどの求電子剤が、水酸化ナトリウムや炭酸カリウムなどの塩基の存在下で使用されます.

生成される主要な生成物

酸化: インドール-3-酢酸.

置換: 生物活性が増強された置換インドール誘導体.

科学研究の応用

4-(1H-インドール-3-イル)ブタン酸ナトリウムは、幅広い科学研究の応用範囲を持っています。

科学的研究の応用

Sodium 4-(1H-indol-3-yl)butanoic acid has a wide range of scientific research applications:

作用機序

4-(1H-インドール-3-イル)ブタン酸ナトリウムの正確な作用機序は、完全には解明されていません。 脂肪酸のβ酸化と同様のプロセスを通じて、インドール-3-酢酸の前駆体として作用すると考えられています . この変換により、植物の成長と発達を調節する重要な因子であるインドール-3-酢酸の貯蔵形態として機能することができます .

類似の化合物との比較

類似の化合物

インドール-3-酢酸: 同様の機能を持つ別の重要な植物ホルモンですが、化学的特性が異なります.

インドール-3-プロピオン酸: 抗酸化作用と潜在的な治療用途を持つ化合物.

インドール-3-カルビノール: 抗癌作用で知られており、栄養補助食品で使用されています.

独自性

4-(1H-インドール-3-イル)ブタン酸ナトリウムは、植物ホルモンと他の生物活性化合物の前駆体という二重の役割を果たすため、独特です。 根形成を誘導する能力と潜在的な治療用途は、農業と医学の両方の研究において、この化合物を貴重な存在にしています .

類似化合物との比較

Similar Compounds

Indole-3-acetic acid: Another important plant hormone with similar functions but different chemical properties.

Indole-3-propionic acid: A compound with antioxidant properties and potential therapeutic applications.

Indole-3-carbinol: Known for its anticancer properties and use in dietary supplements.

Uniqueness

Sodium 4-(1H-indol-3-yl)butanoic acid is unique due to its dual role as a plant hormone and a precursor to other biologically active compounds. Its ability to induce root formation and its potential therapeutic applications make it a valuable compound in both agricultural and medical research .

特性

分子式 |

C12H13NNaO2+ |

|---|---|

分子量 |

226.23 g/mol |

IUPAC名 |

sodium;4-(1H-indol-3-yl)butanoic acid |

InChI |

InChI=1S/C12H13NO2.Na/c14-12(15)7-3-4-9-8-13-11-6-2-1-5-10(9)11;/h1-2,5-6,8,13H,3-4,7H2,(H,14,15);/q;+1 |

InChIキー |

VBDSTGDTZFQGNC-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C2C(=C1)C(=CN2)CCCC(=O)O.[Na+] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(1-ethyl-1H-pyrazol-5-yl)pyridin-3-yl]methanol](/img/structure/B11759651.png)

![{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11759653.png)

![4-Amino-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B11759689.png)